3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide
CAS No.: 379254-54-3
Cat. No.: VC7462818
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379254-54-3 |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 |
| IUPAC Name | 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H18N4O3S/c1-12-16(19-25(23,24)15-10-6-7-13(18)11-15)17(22)21(20(12)2)14-8-4-3-5-9-14/h3-11,19H,18H2,1-2H3 |
| Standard InChI Key | TVMBLGKYJPOYDE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)N |
Introduction
Chemical Structure and Molecular Characteristics
IUPAC Nomenclature and Structural Features
The compound’s systematic IUPAC name, 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide, reflects its intricate architecture. It consists of a benzene ring substituted with an amino group at position 3 and a sulfonamide group at position 1, linked to a pyrazolone moiety featuring methyl groups at positions 1 and 5 and a phenyl group at position 2. The canonical SMILES representation (CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)N) confirms the spatial arrangement of functional groups, which contribute to its reactivity and biological interactions.
The molecular formula C₁₇H₁₈N₄O₃S corresponds to a molecular weight of 358.42 g/mol, as validated by high-resolution mass spectrometry. X-ray crystallography of analogous compounds reveals torsional angles between the benzene and pyrazole rings (e.g., 49.11° in related structures), influencing conformational stability . Non-covalent interactions, such as intermolecular N–H⋯O and C–H⋯O hydrogen bonds, further stabilize the crystal lattice .
Spectroscopic Characterization
Advanced spectroscopic techniques elucidate the compound’s structure:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit signals for aromatic protons (δ 7.2–7.8 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and sulfonamide NH (δ 10.2 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 3,300 cm⁻¹ (N–H) confirm functional group presence.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step protocol:
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Pyrazolone Core Formation: 4-Aminoantipyrine reacts with benzoylisothiocyanate in acetone at 50°C for 3 hours.
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Sulfonamide Introduction: The pyrazolone intermediate is treated with 3-amino-4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine).
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Purification: Recrystallization from dimethylformamide (DMF) and ethanol yields a yellow crystalline solid (melting point: 213–215°C).
Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Aminoantipyrine, Benzoylisothiocyanate | Acetone | 50°C | 3h | 75% |
| 2 | 3-Amino-4-chlorobenzenesulfonyl chloride | Pyridine | RT | 12h | 68% |
| 3 | DMF/Ethanol | – | – | – | 90% |
Industrial Manufacturing Processes
Scalable production employs continuous flow reactors, which enhance mixing efficiency and reduce reaction times compared to batch processes. Automated systems optimize parameters such as temperature (±0.5°C) and pressure (1–3 bar), achieving yields exceeding 85%.
Physicochemical Properties
Physical Characteristics
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Appearance: Yellow crystalline solid.
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Melting Point: 213–215°C.
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and acetone; sparingly soluble in water (<0.1 mg/mL).
Stability and Degradation
The compound remains stable under inert atmospheres but undergoes hydrolysis in acidic or alkaline conditions, yielding sulfonic acid and pyrazolone derivatives.
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide generates sulfoxides or sulfones, depending on reaction conditions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether.
Electrophilic Substitution
The electron-rich benzene ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the amino group.
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for heterocyclic derivatives, including thiazoles and triazoles, via cyclocondensation reactions.
Specialty Chemicals
Its sulfonamide group is utilized in dye synthesis, particularly azo dyes, due to its electron-withdrawing properties.
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